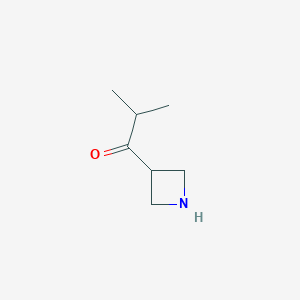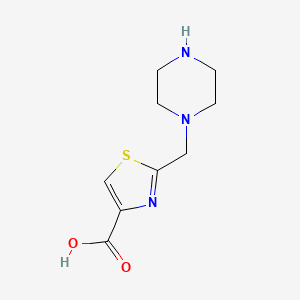
1-Bromo-2,2,3-trimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,2,3-trimethylhexane is an organic compound with the molecular formula C9H19Br. It is a brominated alkane, characterized by the presence of a bromine atom attached to a carbon chain. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2,2,3-trimethylhexane can be synthesized through the bromination of 2,2,3-trimethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the carbon chain.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is conducted under controlled temperature and pressure conditions to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2,2,3-trimethylhexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (KOtBu).
Oxidation and Reduction: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Substitution: Products include alcohols, nitriles, or amines depending on the nucleophile used.
Elimination: The major product is typically an alkene.
Oxidation/Reduction: Products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2,2,3-trimethylhexane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving the modification of biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,2,3-trimethylhexane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The bromine atom’s presence makes the carbon chain more reactive towards nucleophiles or bases, facilitating various substitution and elimination reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-3-methylhexane
- 1-Bromo-2,2-dimethylhexane
- 1-Bromo-2,3-dimethylhexane
Comparison
1-Bromo-2,2,3-trimethylhexane is unique due to the specific positioning of the bromine atom and the methyl groups on the carbon chain. This unique structure influences its reactivity and the types of reactions it can undergo compared to other similar brominated alkanes.
Propiedades
Fórmula molecular |
C9H19Br |
|---|---|
Peso molecular |
207.15 g/mol |
Nombre IUPAC |
1-bromo-2,2,3-trimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-5-6-8(2)9(3,4)7-10/h8H,5-7H2,1-4H3 |
Clave InChI |
PILMXIDNZQLZII-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(C)(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


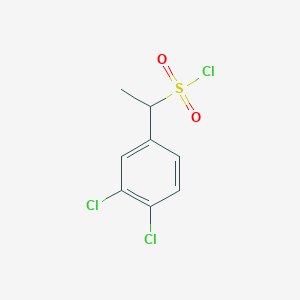
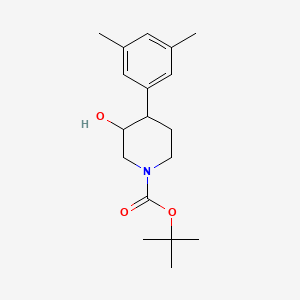
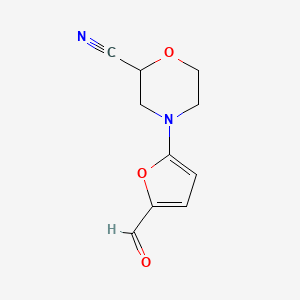

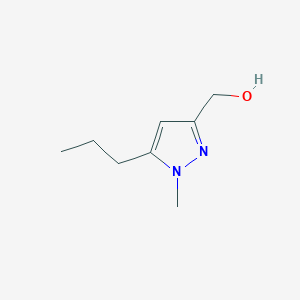
![5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol](/img/structure/B13166477.png)
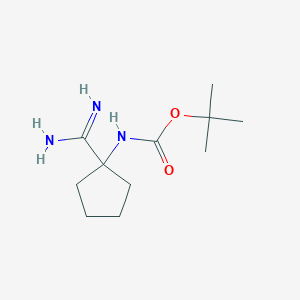
![5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13166498.png)
